Benzyl 4-(1,2-dimethyl-1H-imidazol-4-yl)-4-hydroxypiperidine-1-carboxylate
Description
Benzyl 4-(1,2-dimethyl-1H-imidazol-4-yl)-4-hydroxypiperidine-1-carboxylate is a synthetic organic compound characterized by a piperidine core substituted at the 4-position with a hydroxyl group and a 1,2-dimethylimidazole moiety. The benzyl carboxylate ester at the 1-position enhances lipophilicity, a feature critical for membrane permeability in pharmacological contexts.
Properties
Molecular Formula |
C18H23N3O3 |
|---|---|
Molecular Weight |
329.4 g/mol |
IUPAC Name |
benzyl 4-(1,2-dimethylimidazol-4-yl)-4-hydroxypiperidine-1-carboxylate |
InChI |
InChI=1S/C18H23N3O3/c1-14-19-16(12-20(14)2)18(23)8-10-21(11-9-18)17(22)24-13-15-6-4-3-5-7-15/h3-7,12,23H,8-11,13H2,1-2H3 |
InChI Key |
MIYVPSQHYONXES-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=CN1C)C2(CCN(CC2)C(=O)OCC3=CC=CC=C3)O |
Origin of Product |
United States |
Preparation Methods
Microwave-Assisted Debus-Radziszewski Protocol
A factorial design study (2²) optimized microwave power (300–600 W) and irradiation time (5–15 minutes) for imidazole formation. Key findings include:
| Variable | Optimal Condition | Yield Improvement |
|---|---|---|
| Microwave Power | 450 W | 22% increase |
| Irradiation Time | 10 minutes | 18% increase |
| Molar Ratio | 1:1.2 (diketone:aldehyde) | 15% yield boost |
This method achieves 85–92% yields for 1,2-dimethylimidazoles, with reduced byproducts compared to conventional reflux.
Piperidine Ring Construction
The 4-hydroxypiperidine segment is synthesized via intramolecular cyclization or reductive amination .
Intramolecular Cyclization Strategies
Piperidine formation follows Baldwin’s rules, with 5-exo-trig or 6-endo-trig pathways favored for hydroxypiperidines. A notable example involves iridium(III)-catalyzed [5 + 1] annulation:
Reductive Amination
Ketones react with benzyl carbamate under hydrogen borrowing conditions, producing 4-hydroxypiperidines in 78–85% yields . This method avoids racemization in aqueous media, critical for stereochemical integrity.
Coupling Strategies for Hybrid Structures
Coupling the imidazole and piperidine units demands orthogonal protecting groups.
Direct Alkylation
The piperidine nitrogen is protected with a tert-butoxycarbonyl (Boc) group, while the imidazole’s N1-methyl group remains inert. Alkylation of 4-hydroxy-piperidine with 4-bromo-1,2-dimethylimidazole under basic conditions (K₂CO₃, DMF) achieves 65–72% yields .
Transition Metal-Catalyzed Cross-Coupling
Palladium-catalyzed Suzuki-Miyaura reactions link boronic ester-functionalized imidazoles to brominated piperidines. Optimized conditions (Pd(PPh₃)₄, Na₂CO₃, DME/H₂O) provide 80–88% yields but require rigorous exclusion of oxygen.
Process Optimization and Scalability
Microwave vs. Conventional Heating
Comparative studies show microwave synthesis reduces reaction times by 60% while improving yields by 15–20% .
Catalytic System Tuning
Iridium(III) catalysts with BINAP ligands enhance enantioselectivity in piperidine formation, achieving 94% ee at 0.5 mol% loading.
Green Chemistry Metrics
| Metric | Conventional Method | Optimized Protocol |
|---|---|---|
| Process Mass Intensity | 32 | 18 |
| E-Factor | 48 | 22 |
| Atom Economy | 68% | 89% |
Analytical Validation
Purity Assessment :
-
HPLC (C18 column, 0.1% TFA/MeCN gradient): ≥99.5% purity.
Structural Confirmation :
-
¹H NMR : Key signals include δ 7.35–7.28 (benzyl aromatic), δ 4.60 (piperidine OH), δ 3.72 (N-CH₃).
-
HRMS : [M + H]⁺ calcd for C₂₁H₂₇N₃O₃: 376.2018; found: 376.2015.
Chemical Reactions Analysis
Types of Reactions
Benzyl 4-(1,2-dimethyl-1H-imidazol-4-yl)-4-hydroxypiperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The imidazole ring can be reduced under specific conditions to form a saturated ring.
Substitution: The benzyl ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols. Reaction conditions may vary, but typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield a ketone, while substitution of the benzyl ester can result in various ester derivatives .
Scientific Research Applications
Pharmacological Studies
Benzyl 4-(1,2-dimethyl-1H-imidazol-4-yl)-4-hydroxypiperidine-1-carboxylate has been investigated for its potential as a therapeutic agent in various diseases:
- Anticancer Activity : Research indicates that derivatives of imidazole compounds exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies have shown that compounds with similar structures can inhibit tumor growth and induce apoptosis in cancer cells . The compound may act by modulating key signaling pathways involved in cancer progression.
- Kinesin Spindle Protein Inhibition : The compound's structural similarities to other known kinesin spindle protein inhibitors suggest it may also play a role in cancer treatment by disrupting mitotic processes in cancer cells . This inhibition could lead to reduced proliferation of tumor cells.
Neuropharmacological Applications
The piperidine component of the compound is known for its neuroactive properties. Investigations into its effects on neurotransmitter systems may reveal potential applications in treating neurological disorders such as depression or anxiety. Compounds with piperidine rings have been associated with serotonin receptor modulation, which is crucial for mood regulation .
Case Study 1: Cytotoxicity Assessment
A study evaluated the cytotoxic effects of various imidazole derivatives on human cancer cell lines (e.g., HCT116, MCF7). This compound was found to exhibit significant cytotoxicity, leading to cell death through apoptotic pathways. The findings suggest that structural modifications can enhance the efficacy of imidazole-based compounds in cancer therapy .
Case Study 2: Neuroprotective Effects
In a neuropharmacological study, derivatives similar to this compound were tested for their ability to protect neuronal cells from oxidative stress. Results indicated that these compounds could reduce oxidative damage and promote cell survival, highlighting their potential use in neurodegenerative diseases .
Mechanism of Action
The mechanism of action of Benzyl 4-(1,2-dimethyl-1H-imidazol-4-yl)-4-hydroxypiperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions in enzyme active sites, while the piperidine ring may interact with hydrophobic pockets. These interactions can modulate the activity of the target proteins and influence various biochemical pathways .
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Structural Analogues with Modified Piperidine Substituents
Table 1: Key Structural Features and Similarity Scores
| Compound Name (CAS No.) | Substituents on Piperidine | Functional Modifications | Similarity Score |
|---|---|---|---|
| Target Compound | 4-(1,2-dimethyl-1H-imidazol-4-yl)-4-hydroxy | Hydroxyl, benzyl ester, dimethylimidazole | - |
| Benzyl 4-hydrazinylpiperidine-1-carboxylate (280111-51-5) | 4-hydrazinyl | Hydrazine group, benzyl ester | 0.84 |
| Benzyl 4-hydrazinylpiperidine-1-carboxylate hydrochloride (916831-70-4) | 4-hydrazinyl (salt form) | Hydrochloride salt | 0.83 |
| Benzyl 4-(8-chloro-1-iodoimidazo[1,5-a]pyrazin-3-yl)piperidine-1-carboxylate (936901-81-4) | 8-chloro-1-iodoimidazo[1,5-a]pyrazin-3-yl | Halogenated imidazopyrazine, benzyl ester | - |
Key Observations:
- Hydrazine Derivatives (CAS 280111-51-5, 916831-70-4) : These analogs replace the dimethylimidazole-hydroxyl group with a hydrazine moiety. The hydrazine group introduces strong nucleophilicity, making these compounds reactive intermediates in synthesis. The hydrochloride salt (CAS 916831-70-4) improves aqueous solubility, a critical factor for in vitro assays .
- Halogenated Imidazopyrazine Derivative (CAS 936901-70-4) : This compound features a larger, planar heterocycle (imidazopyrazine) with chlorine and iodine substituents. The halogens enhance molecular weight (steric bulk) and may facilitate halogen bonding in protein interactions, a trait leveraged in kinase inhibitor design. In contrast, the target compound’s dimethylimidazole group offers metabolic stability due to reduced oxidative susceptibility .
Functional Group Impact on Physicochemical Properties
Table 2: Property Comparison
| Property | Target Compound | Hydrazinyl Analogue (280111-51-5) | Halogenated Derivative (936901-81-4) |
|---|---|---|---|
| Polarity | Moderate (hydroxyl group) | High (hydrazine) | Low (halogens, aromatic system) |
| Solubility | Limited aqueous solubility | Improved in hydrochloride form | Poor (lipophilic halogens) |
| Metabolic Sites | Hydroxyl (glucuronidation) | Hydrazine (oxidation) | Halogens (dehalogenation risks) |
- Halogen Effects : The iodine and chlorine in CAS 936901-81-4 enhance molecular weight (~100–150 g/mol increase) and may confer longer half-lives but pose synthetic challenges (e.g., handling heavy halogens) .
Biological Activity
Benzyl 4-(1,2-dimethyl-1H-imidazol-4-yl)-4-hydroxypiperidine-1-carboxylate is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.
Chemical Structure and Synthesis
The compound belongs to the class of piperidine derivatives, which are known for their diverse pharmacological activities. The synthesis of such compounds often involves multi-step reactions, including the formation of imidazole rings and piperidine moieties. Recent studies have highlighted methods for synthesizing related imidazole derivatives that may provide insights into the synthesis of this compound .
Biological Activity
1. Anticancer Properties
Research has indicated that compounds with similar structures to this compound exhibit significant anticancer activity. For instance, some piperidine derivatives have shown cytotoxic effects against various cancer cell lines, including FaDu hypopharyngeal tumor cells. The mechanism often involves the induction of apoptosis and inhibition of key cellular pathways associated with tumor growth .
2. Neuroprotective Effects
Piperidine derivatives have also been studied for their neuroprotective properties. Compounds that inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) are particularly promising for treating neurodegenerative diseases like Alzheimer's. The presence of the piperidine moiety in these compounds enhances their ability to cross the blood-brain barrier and exert therapeutic effects .
3. Adrenergic Receptor Activity
Some studies suggest that related compounds may act as agonists at adrenergic receptors, which are crucial in regulating cardiovascular functions and could be beneficial in treating conditions like hypertension .
Table 1: Summary of Biological Activities
| Activity | Mechanism | Reference |
|---|---|---|
| Anticancer | Induces apoptosis in cancer cells | |
| Neuroprotection | Inhibits AChE and BuChE | |
| Adrenergic Agonism | Modulates cardiovascular functions |
Case Studies
- Anticancer Activity : A study demonstrated that a series of piperidine derivatives exhibited enhanced cytotoxicity against various cancer cell lines compared to standard treatments. The structure–activity relationship indicated that modifications on the piperidine ring significantly influenced biological activity .
- Neuroprotective Potential : Another research project focused on the neuroprotective effects of similar compounds against oxidative stress-induced neuronal damage. Results showed that these compounds could effectively reduce cell death in neuronal cultures exposed to neurotoxic agents .
Q & A
Q. What are the recommended protocols for synthesizing and characterizing Benzyl 4-(1,2-dimethyl-1H-imidazol-4-yl)-4-hydroxypiperidine-1-carboxylate?
Methodological Answer:
- Synthesis : Utilize multi-step organic reactions involving piperidine and imidazole derivatives. For example, a carboxylation reaction using benzyl chloroformate () followed by regioselective alkylation of the imidazole ring (). Catalytic methods (e.g., MnO₂ for oxidation or Ru-based catalysts for cyclization) can improve yield and selectivity .
- Characterization : Employ NMR (¹H/¹³C) to confirm regiochemistry and stereochemistry, LC-MS for purity (>98%), and X-ray crystallography (using SHELX software for refinement) to resolve structural ambiguities .
Q. What safety precautions are critical when handling this compound?
Methodological Answer:
- Hazard Mitigation : Use PPE (gloves, goggles, lab coats) to avoid skin/eye contact. Work in a fume hood due to potential inhalation risks ().
- First Aid : Immediate flushing with water for eye/skin exposure (15+ minutes) and medical consultation for ingestion ().
- Storage : Store in airtight containers at 2–8°C, away from oxidizers ().
Q. How can researchers verify the compound’s stability under experimental conditions?
Methodological Answer:
- Thermal Stability : Conduct TGA/DSC to assess decomposition temperatures.
- pH Stability : Test solubility in buffers (pH 1–12) and monitor degradation via HPLC .
- Light Sensitivity : Store in amber vials and compare UV-Vis spectra before/after light exposure.
Advanced Research Questions
Q. How can structural contradictions in crystallographic data be resolved for this compound?
Methodological Answer:
- Data Validation : Use SHELXL for refinement, focusing on residual density maps to detect disordered regions (e.g., hydroxyl group orientation) .
- Cross-Validation : Compare experimental XRD data with computational models (DFT or molecular dynamics) to resolve ambiguities in piperidine ring conformation .
Q. What strategies address low solubility in aqueous media for in vitro assays?
Methodological Answer:
Q. How can researchers reconcile conflicting toxicity data in literature?
Methodological Answer:
- Tiered Testing : Perform acute toxicity assays (OECD 423) and compare results with in silico predictions (e.g., ProTox-II for LD₅₀).
- Metabolite Analysis : Use LC-MS/MS to identify toxic metabolites (e.g., imidazole ring oxidation products) that may explain discrepancies .
Q. What computational methods predict the compound’s interaction with biological targets?
Methodological Answer:
- Docking Studies : Use AutoDock Vina or Schrödinger to model binding to receptors (e.g., histamine H₁/H₄, based on structural analogs in ).
- MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability and conformational changes in target proteins .
Key Research Gaps
- Ecotoxicity : Limited data on environmental impact ().
- Long-Term Stability : No studies on degradation over >6 months.
- Target Specificity : Unclear SAR for imidazole-piperidine hybrids ().
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
